4-Cyano-2-hydroxy-N-methylbenzamide

Description

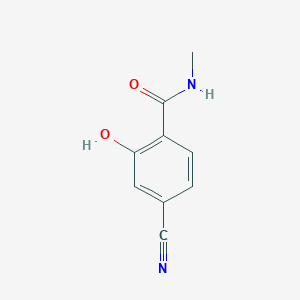

4-Cyano-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative featuring a cyano (-CN) group at the 4-position, a hydroxyl (-OH) group at the 2-position, and an N-methylamide moiety. Benzamides are widely studied for their biological activities, including antiemetic, antibacterial, and antifungal effects, which are influenced by substituent electronic and steric effects .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-cyano-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C9H8N2O2/c1-11-9(13)7-3-2-6(5-10)4-8(7)12/h2-4,12H,1H3,(H,11,13) |

InChI Key |

ACCDMRHQWWABQC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-yielding and eco-friendly processes. These methods may utilize solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-cyano-2-oxo-N-methylbenzamide.

Reduction: Formation of 4-amino-2-hydroxy-N-methylbenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Benzamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The cyano group (-CN) is strongly electron-withdrawing, likely increasing the acidity of the adjacent 2-hydroxy group compared to electron-donating substituents (e.g., -OMe, -Et). This could enhance hydrogen-bonding capacity and solubility in polar solvents .

- Planarity and Crystal Packing : Compounds with smaller dihedral angles (e.g., 3.0–4.0° for 4-hydroxy-N-methylbenzamide) exhibit near-planar conformations, facilitating π-π stacking and O–H···O hydrogen bonding. In contrast, 4-methoxy-N-methylbenzamide shows a larger dihedral angle (10.6°), disrupting planarity .

- Mass Spectrometry: The ethyl-substituted analogue (compound 10, m/z 284) demonstrates a molecular ion consistent with its molecular weight, suggesting reliable MS characterization for cyano derivatives .

Spectroscopic and Structural Comparisons

NMR Spectroscopy :

- Aromatic Protons: In N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide, the ethyl group protons resonate at δ 2.73 (q) and 1.25 (t), while aromatic protons near substituents (e.g., δ 8.08 for 4-ethylbenzoyl) reflect electronic effects . For a cyano-substituted analogue, deshielding of adjacent aromatic protons (δ > 8.0 ppm) and a distinct nitrile peak (~δ 110–120 ppm in $^{13}\text{C}$ NMR) would be expected.

- Hydrogen Bonding : The 2-hydroxy group participates in intramolecular hydrogen bonding (e.g., O–H···O in 4-hydroxy-N-methylbenzamide), stabilizing the planar conformation. In thioamide analogues (e.g., compound 13), S replaces O, altering hydrogen-bond strength .

X-ray Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.